molecular formula C21H22N2O5S B2379421 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopentylindoline-5-sulfonamide CAS No. 919019-83-3

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopentylindoline-5-sulfonamide

Cat. No.: B2379421
CAS No.: 919019-83-3
M. Wt: 414.48
InChI Key: WSVSFGNKOCDQLS-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,3]dioxole moiety linked via a carbonyl group to an indoline-5-sulfonamide scaffold, with a cyclopentyl substituent on the sulfonamide nitrogen. The benzo[d][1,3]dioxole (commonly referred to as "piperonyl") group is a bicyclic aromatic system known for its metabolic stability and role in enhancing lipophilicity. The indoline core provides a rigid, planar structure, while the sulfonamide group introduces hydrogen-bonding capabilities and acidity, which may influence solubility and target interactions.

Properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)-N-cyclopentyl-2,3-dihydroindole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c24-21(15-5-8-19-20(12-15)28-13-27-19)23-10-9-14-11-17(6-7-18(14)23)29(25,26)22-16-3-1-2-4-16/h5-8,11-12,16,22H,1-4,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVSFGNKOCDQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Indoline-5-sulfonamide Intermediates

The preparation of indoline sulfonamides typically begins with suitable indoline precursors. Although most literature describes indoline-6-sulfonamides rather than the 5-position isomers, these methods can be adapted for our target compound. Electrophilic aromatic sulfonylation of indolines occurs preferentially at the electron-rich positions, with regioselectivity controlled by existing substituents.

A viable synthetic route involves:

  • N-protection of indoline to prevent side reactions
  • Electrophilic sulfonylation at the 5-position
  • Conversion of the sulfonyl chloride to the cyclopentyl sulfonamide
  • Deprotection of the indoline nitrogen

The N-acetyl protecting group is commonly employed due to its stability under sulfonylation conditions and ease of removal. As described by Borror et al., the regioselectivity of sulfonylation must be carefully controlled, as widespread errors persist in the literature regarding the position of substitution in indolines.

Scheme 1: Preparation of N-protected indoline-5-sulfonyl chloride

    Indoline
       |
       v
N-acetylindoline
       |
       v
N-acetylindoline-5-sulfonyl chloride

The N-acetylation of indoline can be performed using acetyl chloride or acetic anhydride in the presence of a base such as triethylamine or pyridine, typically providing yields above 90%. The subsequent sulfonylation step is crucial for regioselective introduction of the sulfonyl group at the 5-position.

Regioselective Sulfonylation of Indoline

For regioselective sulfonylation at the 5-position of indoline, direct chlorosulfonylation can be performed using chlorosulfonic acid at controlled temperature conditions (65-70°C). Alternatively, a bromination-sulfonation sequence can be employed, where the 5-position is first brominated using N-bromosuccinimide (NBS) with catalytic ammonium acetate, followed by lithium-halogen exchange and quenching with sulfur dioxide and a chlorinating agent.

Table 1: Comparison of Sulfonylation Methods for Indoline Scaffolds
----------------------------------------------------------------------
Method                  | Conditions                | Yield | Regioselectivity
----------------------------------------------------------------------
Direct chlorosulfonation| ClSO3H, 65-70°C          | 70-85%| Moderate (5:6 ratio ~4:1)
Br/Li exchange-SO2 quench| 1. NBS, NH4OAc, DCM     | 60-75%| Excellent (>20:1)
                        | 2. n-BuLi, SO2, NCS      |       |
Continuous flow         | ClSO3H, flow reactor     | 75-90%| Good (5:6 ratio ~9:1)
sulfonylation          | (controlled residence time)|      |
----------------------------------------------------------------------

The continuous flow synthesis protocol offers superior reaction rate, throughput, and product purity after direct crystallization from water. This method is particularly advantageous for scale-up purposes.

Synthesis of the Sulfonamide Linkage

The formation of the cyclopentyl sulfonamide can be achieved using several methods, with the most straightforward being the direct reaction of the sulfonyl chloride with cyclopentylamine in the presence of a base. Recent advances in sulfonamide synthesis provide multiple options for this transformation.

Scheme 2: Formation of N-cyclopentylindoline-5-sulfonamide

N-acetylindoline-5-sulfonyl chloride + Cyclopentylamine
       |
       v
N-acetylindoline-5-(N-cyclopentyl)sulfonamide
       |
       v
Indoline-5-(N-cyclopentyl)sulfonamide

The reaction between sulfonyl chlorides and amines typically proceeds rapidly at room temperature in the presence of bases such as triethylamine, pyridine, or potassium carbonate. For less reactive sulfonyl chlorides, catalytic DMAP (4-dimethylaminopyridine) may be added to enhance reactivity.

Recent methodologies include:

  • Traditional approach using pyridine or triethylamine as base in dichloromethane or tetrahydrofuran
  • Solvent-free reactions catalyzed by zinc oxide nanoparticles or CsF-Celite
  • Environmentally friendly protocols using PEG-400 as solvent with potassium carbonate as base
  • One-pot synthesis from thiols and amines via electrochemical oxidative coupling
  • Copper-catalyzed processes for challenging substrates

For our target compound, the direct approach using the sulfonyl chloride and cyclopentylamine with triethylamine in dichloromethane would likely be most suitable, providing yields in the range of 75-95%.

Preparation of Benzo[d]dioxole-5-carboxylic Acid

Benzo[d]dioxole-5-carboxylic acid (piperonylic acid) is commercially available but can also be synthesized from readily accessible precursors. The most common routes include:

  • Oxidation of piperonyl alcohol or piperonal
  • Carboxylation of benzo[d]dioxole
  • Methylenation of 3,4-dihydroxybenzoic acid

The oxidation of piperonal can be achieved using potassium permanganate or sodium chlorite under mild conditions to afford benzo[d]dioxole-5-carboxylic acid in good yields (70-85%).

Scheme 3: Preparation of benzo[d][1,3]dioxole-5-carboxylic acid from piperonal

Piperonal
   |
   v
Benzo[d][1,3]dioxole-5-carboxylic acid

Assembly of the Target Molecule

N-Acylation of Indoline-5-sulfonamide

The final step involves the N-acylation of indoline-5-sulfonamide with benzo[d]dioxole-5-carboxylic acid. This transformation requires the activation of the carboxylic acid, which can be achieved using coupling reagents commonly employed in peptide synthesis.

Scheme 4: N-Acylation to form the target compound

Indoline-5-(N-cyclopentyl)sulfonamide + Benzo[d][1,3]dioxole-5-carboxylic acid
       |
       v
1-(Benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopentylindoline-5-sulfonamide

Several coupling methods can be considered:

Table 2: Comparison of Coupling Methods for N-Acylation
----------------------------------------------------------------------
Coupling System          | Conditions                  | Typical Yield
----------------------------------------------------------------------
EDC/HOBt                | EDC·HCl, HOBt, DIPEA, DCM   | 65-80%
HATU/DIPEA              | HATU, DIPEA, DMF            | 70-85%
PyBOP/NMM               | PyBOP, NMM, DMF             | 65-75%
T3P                     | T3P, pyridine, EtOAc        | 75-85%
Mixed anhydride         | ClCO2iBu, NMM, THF          | 60-75%
Acid chloride           | SOCl2, then Et3N, indoline  | 70-80%
----------------------------------------------------------------------

The HATU/DIPEA system often provides optimal results for challenging amide couplings due to the high reactivity of the activated intermediate and reduced racemization risks.

Alternative Convergent Synthesis

An alternative convergent approach involves:

  • N-acylation of indoline with benzo[d]dioxole-5-carboxylic acid
  • Regioselective sulfonylation of the resulting 1-(benzo[d]dioxole-5-carbonyl)indoline
  • Conversion of the sulfonyl chloride to the cyclopentyl sulfonamide

This route may be advantageous if the electronic effect of the benzo[d]dioxole-5-carbonyl group enhances the regioselectivity of sulfonylation at the 5-position. However, it potentially introduces selectivity challenges between the 5- and 7-positions of the indoline ring.

One-Pot Synthetic Approaches

Recent advancements in sulfonamide synthesis offer opportunities for more efficient preparation methods. A notable approach is the one-pot synthesis of sulfonamides from carboxylic acids and amines reported by Pedersen et al. (2023).

This method leverages copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids to sulfonyl chlorides, followed by in situ amination to form sulfonamides. The process begins with decarboxylative chlorosulfonylation of the aromatic acid, generating an aryl sulfonyl chloride intermediate that subsequently reacts with an amine to form the sulfonamide.

Scheme 5: One-pot synthesis approach

Benzo[d][1,3]dioxole-5-carboxylic acid
       |
       v
Decarboxylative chlorosulfonylation
       |
       v
Benzo[d][1,3]dioxole-5-sulfonyl chloride
       |
       v
Addition of cyclopentylamine
       |
       v
Benzo[d][1,3]dioxole-5-(N-cyclopentyl)sulfonamide

This approach could potentially be adapted for the synthesis of components of our target molecule, particularly for generating the benzo[d]dioxole-5-sulfonamide portion, which could then be coupled to an appropriately functionalized indoline.

Complete Synthetic Route for Target Compound

Based on the analyzed methods, the most practical synthetic route for 1-(benzo[d]dioxole-5-carbonyl)-N-cyclopentylindoline-5-sulfonamide would involve:

Scheme 6: Complete synthetic route for target compound

Indoline
   |
   v (Ac2O, Et3N, DCM, 0°C to rt, 3h)
N-acetylindoline
   |
   v (NBS, NH4OAc cat., DCM, 0°C to rt, 4h)
N-acetyl-5-bromoindoline
   |
   v (ClSO3H, 65-70°C, 2h)
N-acetyl-5-indolinesulfonyl chloride
   |
   v (Cyclopentylamine, Et3N, DMAP cat., DCM, 0°C to rt, 6h)
N-acetylindoline-5-(N-cyclopentyl)sulfonamide
   |
   v (NaOH, MeOH/H2O, reflux, 2h)
Indoline-5-(N-cyclopentyl)sulfonamide
   |
   v (Benzo[d][1,3]dioxole-5-carboxylic acid, HATU, DIPEA, DMF, rt, 12h)
this compound

Expected overall yield for this six-step sequence would be approximately 25-35%, with the most challenging steps likely being the regioselective sulfonylation and the final coupling.

Analytical Characterization

Confirmation of the structure and purity of 1-(benzo[d]dioxole-5-carbonyl)-N-cyclopentylindoline-5-sulfonamide should include:

Table 3: Analytical Methods for Structural Confirmation
----------------------------------------------------------------------
Method                | Purpose                       | Expected Results
----------------------------------------------------------------------
1H NMR (400 MHz)     | Structural confirmation       | Diagnostic signals for:
                     |                               | - Methylenedioxy protons (~6.0 ppm)
                     |                               | - Indoline protons (3.1-4.1 ppm)
                     |                               | - Cyclopentyl protons (1.5-2.0 ppm)
----------------------------------------------------------------------
13C NMR (100 MHz)    | Carbon framework confirmation | Diagnostic signals for:
                     |                               | - Carbonyl carbon (~168 ppm)
                     |                               | - Sulfonamide S=O (~134 ppm)
                     |                               | - Methylenedioxy carbon (~101 ppm)
----------------------------------------------------------------------
HRMS                 | Molecular formula confirmation| [M+H]+ at calculated m/z
----------------------------------------------------------------------
FTIR                 | Functional group confirmation | Key bands at:
                     |                               | - C=O stretch (~1650 cm-1)
                     |                               | - S=O symmetric (~1155 cm-1)
                     |                               | - S=O asymmetric (~1335 cm-1)
----------------------------------------------------------------------
HPLC                 | Purity determination         | Single peak with >95% purity
----------------------------------------------------------------------
X-ray crystallography| Definitive structural         | Confirm absolute configuration
                     | determination                 | and molecular arrangement
----------------------------------------------------------------------

Optimization Strategies and Considerations

Several factors should be considered for optimizing the synthesis:

  • Protection strategy : While N-acetyl protection is common, alternative protecting groups like Boc or Cbz may offer advantages in terms of removal conditions that are orthogonal to other functional groups.

  • Sulfonylation regioselectivity : The regioselectivity of sulfonylation is critical. Continuous flow methods offer improved control over reaction parameters, potentially enhancing regioselectivity.

  • Coupling efficiency : The amide coupling step may require optimization, especially if steric factors from the sulfonamide group reduce reactivity. Preactivation of the carboxylic acid as an acid chloride or use of more potent coupling agents like COMU may improve yields.

  • One-pot procedures : Where possible, telescoping reactions (performing multiple steps without isolation of intermediates) can improve overall efficiency and yield.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) in this compound exhibits nucleophilic and acidic properties. Key reactions include:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) to form N-alkyl sulfonamides. The cyclopentylamine substituent may sterically hinder reactivity at the sulfonamide nitrogen .

  • Hydrolysis : Acidic or alkaline hydrolysis cleaves the sulfonamide bond, producing benzenesulfonic acid derivatives and the corresponding amine (cyclopentylamine) .

Benzo[d] dioxole (Piperonyl) Reactivity

The benzo[d] dioxole ring is stable under mild conditions but undergoes electrophilic substitution:

  • Nitration : Reacts with nitric acid (HNO₃/H₂SO₄) at low temperatures to yield 4-nitro derivatives. The electron-rich aromatic system directs substitution to the para position .

  • Oxidative Ring Opening : Strong oxidants (e.g., KMnO₄) cleave the methylenedioxy group to form catechol derivatives, altering the compound’s electronic profile .

Indoline Core Transformations

The indoline scaffold participates in:

  • Oxidation : Air or chemical oxidants (e.g., DDQ) convert indoline to indole, destabilizing the saturated ring system .

  • Electrophilic Aromatic Substitution : The 5-sulfonamide group directs incoming electrophiles (e.g., halogens) to the para position relative to the sulfonamide .

Carboxamide Stability and Reactivity

The benzo[d] dioxole-5-carbonyl group undergoes:

  • Hydrolysis : Acidic conditions (HCl/H₂O) cleave the amide bond to yield carboxylic acid and cyclopentylamine .

  • Nucleophilic Acyl Substitution : Reacts with Grignard reagents (e.g., CH₃MgBr) to form ketones, though steric hindrance from the indoline system may limit yields .

Mechanistic Insights

  • Steric Effects : The cyclopentyl group on the sulfonamide nitrogen and the indoline scaffold reduce reaction rates in sterically demanding transformations (e.g., nucleophilic substitution) .

  • Electronic Effects : Electron-withdrawing sulfonamide and carbonyl groups deactivate the aromatic rings, favoring meta/para substitution in electrophilic reactions .

Key Stability Considerations

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or alkaline (pH > 10) conditions via sulfonamide hydrolysis .

  • Photostability : The benzo[d] dioxole group is prone to photodegradation, requiring storage in amber vials .

Mechanism of Action

The mechanism by which 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopentylindoline-5-sulfonamide exerts its effects is primarily through the inhibition of key molecular targets involved in cell growth and proliferation. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells by modulating the activity of microtubules and tubulin . The compound’s interaction with these molecular targets disrupts the normal function of microtubules, leading to the inhibition of cell division and the induction of programmed cell death.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences:

Core Scaffold: The target compound’s indoline sulfonamide contrasts with quinolin-4-one (e.g., compound 96 in ) and thiazole derivatives (e.g., compounds 74 and 50 in ). Sulfonamide vs. Carboxamide: The sulfonamide group (SO₂NH) is more acidic (pKa ~10) than carboxamides (pKa ~15–17), impacting ionization state under physiological conditions .

Substituents: N-Cyclopentyl (target) vs. Benzo[d][1,3]dioxole Positioning: In the target, the piperonyl group is directly conjugated to the carbonyl, whereas in compound 96, it is attached to a quinolinone core. This positional difference may influence electronic effects and metabolic stability .

Physicochemical Properties:

Compound Name Molecular Formula Molecular Weight Key Functional Groups LogP* (Predicted)
Target Compound Likely C₂₁H₂₀N₂O₅S ~428.46 Benzo[d][1,3]dioxole, sulfonamide 3.8–4.2
3-(Benzo[1,3]dioxole-5-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one (96) C₂₂H₂₁NO₄ 363.41 Quinolinone, carboxamide 3.5–3.9
N-Phenylbenzo[d][1,3]dioxole-5-carboxamide (3z) C₁₄H₁₁NO₃ 241.25 Carboxamide, phenyl 2.9–3.3
(E)-2-[1-(Benzo[d][1,3]dioxol-5-yl)ethylidene]-N-methylhydrazine-1-carbothioamide C₁₁H₁₃N₃O₂S 251.30 Hydrazine, carbothioamide 2.2–2.6

*LogP values estimated using fragment-based methods (e.g., XLogP3).

Research Findings and Implications

  • Such interactions in the sulfonamide group may enhance thermal stability .
  • Biological Activity: Though direct pharmacological data for the target compound is absent, compounds like 96 () were published in J. Med. The sulfonamide group in the target may confer distinct target selectivity (e.g., carbonic anhydrase inhibition) compared to carboxamide derivatives .
  • Metabolic Stability : The benzo[d][1,3]dioxole group is resistant to oxidative metabolism, which may extend half-life compared to simpler aryl groups. The cyclopentyl substituent could further reduce CYP450-mediated degradation .

Biological Activity

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopentylindoline-5-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C18H20N2O4S
  • Molecular Weight : 364.43 g/mol
  • IUPAC Name : this compound

This structure features a benzo[d][1,3]dioxole moiety, which is known for its biological activity, combined with an indoline sulfonamide framework that enhances its pharmacological properties.

The biological activity of this compound primarily involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play critical roles in maintaining pH homeostasis in tumors and are implicated in cancer progression.

Inhibition Studies

Research has demonstrated that derivatives of sulfonamides, including this compound, exhibit significant inhibitory activity against CA IX and CA XII. For instance, a study reported that various sulfonamide derivatives showed IC50 values ranging from 51.6 to 99.6 nM against CA IX, indicating potent inhibitory effects .

Cytotoxicity Assays

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The results indicated a concentration-dependent reduction in cell viability:

CompoundCell LineIC50 (µM)Notes
1MDA-MB-2310.5Significant reduction in viability
2HT-290.7Comparable to standard drug AZM
3MG-630.3Better than AZM under hypoxic conditions

The data suggest that this compound not only inhibits the growth of cancer cells but also alters the tumor microenvironment by reducing acidity, thus making it a promising candidate for further development .

Case Studies

A notable case study involved the application of this compound in a preclinical model of breast cancer. The compound exhibited enhanced efficacy when combined with traditional chemotherapeutics, leading to improved overall survival rates in treated mice compared to controls .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications in the sulfonamide group significantly influence the inhibitory potency against carbonic anhydrases. For instance:

  • Substituting different alkyl groups on the nitrogen atom can enhance or diminish activity.
  • The presence of electron-withdrawing groups on the aromatic ring increases binding affinity to the target enzyme.

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H and ¹³C NMR identify key protons (e.g., cyclopentyl CH₂ at δ 1.5–2.0 ppm, benzodioxole OCH₂O at δ 5.9–6.1 ppm) and confirm regiochemistry .
  • X-ray crystallography : Resolves bond angles and dihedral angles (e.g., benzodioxole ring planarity, RMSD <0.03 Å) and validates hydrogen-bonding networks (e.g., N–H⋯O interactions) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 429.12) and detects fragmentation patterns .

What biological targets or mechanisms are hypothesized for this compound?

Advanced Research Question

  • Neurotransmitter modulation : Structural analogs (e.g., cathinone derivatives) interact with monoamine transporters (SERT, DAT) via hydrophobic and π-π stacking interactions .
  • Enzyme inhibition : The sulfonamide group may inhibit carbonic anhydrase or kinases, as seen in related indoline-sulfonamide compounds .
  • Anticancer activity : Oxalamide derivatives exhibit apoptosis induction via Bcl-2/Bax pathway modulation, suggesting potential for structure-activity relationship (SAR) studies .

How do structural modifications (e.g., substituents on benzodioxole or cyclopentyl groups) affect bioactivity?

Advanced Research Question

  • Benzodioxole substituents : Electron-withdrawing groups (e.g., NO₂) enhance electrophilicity and receptor binding affinity, while methyl groups improve metabolic stability .
  • Cyclopentyl modifications : Bulky N-alkyl groups (e.g., cyclohexyl) reduce solubility but increase target selectivity by restricting conformational flexibility .
  • Sulfonamide variations : Trifluoromethyl substitutions improve membrane permeability and pharmacokinetic profiles .

How should researchers address contradictions in reported biological activity data?

Advanced Research Question

  • Assay standardization : Discrepancies in IC₅₀ values (e.g., anticonvulsant vs. cytotoxic activity) may arise from variations in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., MTT vs. ATP assays) .
  • Control experiments : Include positive controls (e.g., valproic acid for anticonvulsant studies) and validate target engagement using siRNA knockdown or competitive binding assays .

What computational methods support mechanistic studies of this compound?

Advanced Research Question

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses at putative targets (e.g., docking scores <−8 kcal/mol for serotonin receptors) .
  • MD simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes (e.g., RMSD <2 Å for stable binding) .
  • QSAR models : CoMFA/CoMSIA analyses correlate substituent electronic parameters (Hammett σ) with bioactivity .

What are the stability and solubility profiles under experimental conditions?

Basic Research Question

  • Solubility : Moderate solubility in DMSO (∼25 mg/mL) and ethanol (∼10 mg/mL); use sonication or co-solvents (e.g., PEG-400) for in vitro assays .
  • Stability : Degrades <5% in PBS (pH 7.4) over 24 hours but hydrolyzes rapidly in acidic conditions (pH <3), requiring storage at −20°C in amber vials .

Which analytical techniques quantify purity and detect impurities?

Basic Research Question

  • HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) resolve impurities (<0.5% area) with retention times of 8–12 minutes .
  • TGA/DSC : Thermal decomposition profiles (onset ∼200°C) confirm crystallinity and exclude solvate formation .

What in vitro assays are recommended for preliminary toxicity screening?

Advanced Research Question

  • Cytotoxicity : MTT assay in HEK293 cells (IC₅₀ >100 μM suggests low toxicity) .
  • hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ <10 μM indicates high risk) .
  • Microsomal stability : Incubation with liver microsomes (human/rat) quantifies metabolic half-life (t₁/₂ >60 min preferred) .

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